molecular formula C10H9NO B8816288 2-(2,3-Dihydrobenzofuran-6-yl)acetonitrile CAS No. 1083168-70-0

2-(2,3-Dihydrobenzofuran-6-yl)acetonitrile

Cat. No.: B8816288
CAS No.: 1083168-70-0
M. Wt: 159.18 g/mol
InChI Key: CUDYUHDGYNZNLP-UHFFFAOYSA-N
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Description

2-(2,3-Dihydrobenzofuran-6-yl)acetonitrile is a useful research compound. Its molecular formula is C10H9NO and its molecular weight is 159.18 g/mol. The purity is usually 95%.
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Properties

CAS No.

1083168-70-0

Molecular Formula

C10H9NO

Molecular Weight

159.18 g/mol

IUPAC Name

2-(2,3-dihydro-1-benzofuran-6-yl)acetonitrile

InChI

InChI=1S/C10H9NO/c11-5-3-8-1-2-9-4-6-12-10(9)7-8/h1-2,7H,3-4,6H2

InChI Key

CUDYUHDGYNZNLP-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C=CC(=C2)CC#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 6-(chloromethyl)-2,3-dihydrobenzofuran (12.3 g, 73 mmol) in DMSO (100 mL) was added KCN (7.1 g, 109.5 mmol). The reaction mixture was stirred at 100 □ for 2 hours. The mixture was diluted with water and extracted with ethyl acetate (3×200 mL). The combined organic layers were washed with brine, dried, concentrated in vacuo and purified by column chromatography on silica gel (5-10% ethyl acetate in petroleum ether) to afford 2-(2,3-dihydrobenzofuran-6-yl)acetonitrile (8.4 g, 70.4% yield). 1H NMR (400 MHz, CDCl3) δ: 7.16 (d, J=7.6, 1H), 6.79 (d, J=7.2, 1H), 6.72 (s, 1H), 4.58 (t, J=8.4, 2H), 3.67 (s, 2H), 3.19 (t, J=8.4, 2H).
Quantity
12.3 g
Type
reactant
Reaction Step One
Name
Quantity
7.1 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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